molecular formula C8H3FN2 B1314830 3-Fluorophthalonitrile CAS No. 65610-13-1

3-Fluorophthalonitrile

Cat. No.: B1314830
CAS No.: 65610-13-1
M. Wt: 146.12 g/mol
InChI Key: SAPTYURANIHAPE-UHFFFAOYSA-N
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Description

3-Fluorophthalonitrile (CAS 65610-13-1) is a fluorinated aromatic nitrile that serves as a critical building block in advanced chemical synthesis and materials science research. With a molecular formula of C₈H₃FN₂ and a molecular weight of 146.12 g/mol, this compound is primarily recognized for its role as a precursor in the synthesis of fluorinated phthalocyanine dyes and pigments . These phthalocyanines are of significant interest for developing organic semiconductors and photovoltaic cells, as the incorporation of the fluorine atom can enhance electronic properties and contribute to improved performance in electronic devices . Beyond its applications in dyes and electronics, researchers value this compound for the development of specialized polymers and high-performance resins. When polymerized, often with curing agents, phthalonitrile-based monomers can form highly cross-linked networks with outstanding thermal stability, making them suitable for demanding aerospace and composite applications . The fluorinated structure also makes it a valuable intermediate in pharmaceutical and biochemical research, where it can be used to create fluorescent markers and molecular sensors, or to improve the lipophilicity and metabolic stability of drug candidates . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPTYURANIHAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474794
Record name 3-fluorophthalonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-13-1
Record name 3-Fluoro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65610-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluorophthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution on Fluorinated Precursors

  • Starting from tetrafluorophthalonitrile or pentafluorobenzonitrile derivatives, selective nucleophilic substitution with appropriate nucleophiles (e.g., amines, phenols) allows the introduction of substituents while retaining fluorine atoms at desired positions.

  • For example, the reaction of 4-amino-3-fluorophenol with 4-nitrophthalonitrile in the presence of potassium carbonate and DMF solvent at 60–80°C for several hours yields fluorinated phthalonitrile derivatives after workup with aqueous NaOH.

  • This method leverages the high reactivity of fluorinated aromatic rings toward nucleophilic attack, facilitated by the electron-withdrawing cyano groups that stabilize intermediate carbanions.

Direct Fluorination of Chlorinated Precursors

  • Fluorination of pentachlorobenzonitrile with anhydrous potassium fluoride under high temperature (240–380°C) and pressure in a fluorination autoclave produces fluorobenzonitrile derivatives, including tetrafluorophthalonitrile, which can be further transformed into 3-fluorophthalonitrile.

  • The process involves nitrogen displacement to exclude air, controlled heating, and flash distillation to isolate high-purity products (up to 99% purity by gas chromatography).

  • This method is industrially relevant for large-scale synthesis due to its high yield and purity.

Catalytic Ammonolysis and Cycloaddition Reactions

  • Catalytic ammonolysis of substituted phthalic acids or anhydrides with ammonia and borophosphate catalysts at ~400°C can yield 3-substituted phthalonitriles, including fluorinated variants, with yields between 45–80%.

  • Alternative routes include Diels-Alder cycloaddition reactions between substituted butadienes or furans and dichloromaleonitrile, followed by aromatization to form phthalonitrile derivatives.

  • Palladium-catalyzed Suzuki-Miyaura coupling reactions have also been employed to introduce aryl substituents on phthalonitrile rings, which can be adapted for fluorinated substrates.

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution 4-amino-3-fluorophenol + 4-nitrophthalonitrile K2CO3, DMF, 60–80°C, 8 h Not specified Post-reaction distillation to remove DMF; product isolated by aqueous NaOH precipitation
Direct fluorination Pentachlorobenzonitrile + KF 240–380°C, 8–20 h, autoclave, N2 atmosphere 95–99 Flash distillation for purification; high purity products
Catalytic ammonolysis Substituted phthalic acids + NH3 + catalyst ~400°C, borophosphate catalyst 45–80 Multi-gram scale; suitable for various 3-substituted phthalonitriles
Diels-Alder cycloaddition 1-aryl/alkylbutadiene + dichloromaleonitrile Elevated temperature, aromatization step ~28 Lower yield; specialized route for certain substituents
Suzuki-Miyaura coupling 2,3-dicyanophenyl triflate + phenylboronic acid Pd catalyst, standard coupling conditions ~80 Efficient for aryl-substituted phthalonitriles; adaptable for fluorinated analogs
  • The presence of fluorine atoms on the phthalonitrile ring enhances the susceptibility of the aromatic system to nucleophilic aromatic substitution due to the strong electron-withdrawing effect of both fluorine and cyano groups.

  • Cyano substituents stabilize carbanion intermediates formed during nucleophilic attack, favoring substitution at positions ortho or para to the cyano groups, which is critical for selective 3-fluorination.

  • Fluorine substitution hinders phthalocyanine formation, indicating that the fluorinated phthalonitrile intermediates require careful handling and specific conditions for downstream applications.

  • High-temperature fluorination in autoclaves with potassium fluoride is a robust industrial method, yielding high-purity fluorinated phthalonitriles suitable for further functionalization.

  • Mild reaction conditions favor selective isomer formation, while harsher conditions and metal templates lead to mixtures of positional isomers, affecting yield and purity.

The preparation of this compound primarily involves:

  • Selective nucleophilic aromatic substitution on fluorinated phthalonitrile precursors under mild to moderate heating with bases and polar aprotic solvents.

  • High-temperature fluorination of chlorinated benzonitrile derivatives using potassium fluoride in autoclaves for industrial-scale synthesis.

  • Catalytic ammonolysis and cycloaddition reactions as alternative synthetic routes, with varying yields and complexity.

These methods are supported by mechanistic understanding of the electronic effects of fluorine and cyano groups, enabling selective substitution and high product purity. The choice of method depends on scale, desired purity, and downstream application requirements.

Chemical Reactions Analysis

3-Fluorophthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, sodium methoxide, and various amines. The major products formed from these reactions are fluorinated phthalocyanines and their derivatives.

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Fluorophthalonitrile serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit distinct chemical properties. For instance, it has been employed in the synthesis of phthalocyanine derivatives, which are crucial for applications in dye-sensitized solar cells , photodynamic therapy , and catalysis . The synthesis typically involves nucleophilic substitution reactions, where this compound reacts with various nucleophiles under controlled conditions to yield diverse products with enhanced functionalities .

Table 1: Common Derivatives of this compound

Compound NameReaction TypeApplications
4-{3-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy}phthalonitrileNucleophilic substitutionAntioxidant activity
Perfluorinated phthalocyaninesMicrowave-assisted synthesisOptical and electronic materials
Fluorinated phthalocyaninesSolvent-assisted synthesisCorrosion resistance, coatings

Biological Applications

Recent studies have highlighted the biological activities of phthalonitrile derivatives, including those derived from this compound. These compounds have demonstrated antioxidant properties , making them suitable candidates for therapeutic applications. For instance, specific derivatives have shown significant DPPH radical scavenging activity, indicating their potential use as antioxidants in pharmaceutical formulations .

Case Study: Antioxidant Activity

A study focused on the antioxidant activities of several phthalonitrile derivatives synthesized from this compound revealed that certain compounds exhibited superior antioxidant capabilities compared to traditional antioxidants. The antioxidant activities were assessed using methods such as DPPH and FRAP assays, demonstrating notable efficacy in scavenging free radicals .

Material Science Applications

In material science, this compound and its derivatives are being explored for their optical and electronic properties . Phthalocyanine compounds synthesized from this compound are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices due to their excellent charge transport properties and stability .

Table 2: Material Science Applications of Phthalocyanine Derivatives

Application TypeDescriptionPotential Benefits
Organic Light-Emitting DiodesUse of fluorinated phthalocyanines in OLEDsEnhanced efficiency and stability
Photovoltaic DevicesIntegration into solar cellsImproved energy conversion rates
SensorsDevelopment of chemical sensorsHigh sensitivity and selectivity

Mechanism of Action

The mechanism of action of 3-fluorophthalonitrile primarily involves its role as a precursor in the synthesis of fluorinated phthalocyanines. These phthalocyanines interact with molecular targets such as oxygen molecules in catalytic reactions or light-activated pathways in photodynamic therapy. The fluorine atom in the compound enhances the stability and reactivity of the resulting phthalocyanines, making them more effective in their applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 3-fluorophthalonitrile and related halogenated phthalonitriles/phthalimides:

Compound Substitution Pattern CAS Number Key Applications Synthesis Impact
This compound Fluorine at 3-position 65610-13-1 Synthesis of MPcF4-np phthalocyanines, sterically hindered Pc ligands Non-peripheral substitution reduces molecular symmetry, altering UV-vis spectra .
4-Fluorophthalonitrile Fluorine at 4-position 16398-52 Para-substituted MPcF4-p phthalocyanines Peripheral substitution enhances symmetry, improving crystallinity .
3-Chloro-N-phenyl-phthalimide Chlorine at 3-position, phenyl group 110882-60-5 Monomer for polyimides and dianhydrides Chlorine’s electronegativity enhances thermal stability but reduces reactivity .
4-Fluoroisophthalonitrile Fluorine at 4-position (isomer) 13519-90-9 Optoelectronic materials, ligand synthesis Isomeric substitution alters electronic distribution, affecting charge transport .

Research Findings and Performance Data

  • Phthalocyanine Symmetry: MPcF4-np derivatives (from this compound) exhibit lower symmetry (C₄h) than MPcF4-p analogs (D₄h), leading to redshifted UV-vis absorption spectra . Sublimation temperatures for MPcF4-np (420–450°C) are comparable to MPcF4-p, but non-peripheral substitution reduces aggregation in thin films .
  • Reactivity :

    • This compound demonstrates higher reactivity in Friedel-Crafts alkylation and N-arylation reactions compared to 4-fluorophthalonitrile, attributed to steric and electronic effects .
    • Chlorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) show slower reaction kinetics in polycondensation due to Cl’s lower leaving-group ability .

Spectral and Physical Properties

Property This compound 4-Fluorophthalonitrile 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) 162.12 162.12 275.68
Melting Point Not reported Not reported 185–187°C
UV-vis λmax (nm) 300–350 (MPcF4-np derivatives) 350–400 (MPcF4-p derivatives) 280–310 (phthalimide backbone)
Sublimation Temp. 420–450°C (MPcF4-np) 420–450°C (MPcF4-p) Not applicable

Biological Activity

3-Fluorophthalonitrile is a halogenated derivative of phthalonitrile, which has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features impart distinctive biological activities, making it a subject of research for potential applications in photodynamic therapy (PDT) and as a precursor in the synthesis of complex organic molecules.

This compound (C8H3FN2) is characterized by the presence of a fluorine atom on the aromatic ring, which influences its reactivity and biological interactions. The compound is synthesized through various methods, including cyclization reactions involving fluorinated derivatives of phthalonitrile.

Photodynamic Activity

One of the most notable biological activities of this compound is its efficacy as a photosensitizer in photodynamic therapy. Research indicates that compounds like this compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. For instance, studies have shown that phthalocyanine derivatives exhibit significant photoinactivation effects against bacterial strains such as Escherichia coli, highlighting their potential in antimicrobial applications as well .

Table 1: Photodynamic Inactivation Efficiency of Phthalocyanine Derivatives

Compound% DPBF Decay (5 min irradiation)Notes
This compound76%Effective singlet oxygen generator
Conventional Thiopyridinium9%Less efficient compared to fluorinated variants

Antimicrobial Properties

The antimicrobial properties of this compound have been explored in various studies. The compound's ability to disrupt bacterial cell membranes and generate oxidative stress has been linked to its structural characteristics. The presence of the fluorine atom enhances its lipophilicity, potentially improving its interaction with microbial membranes .

Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability upon exposure to light, confirming its potential as an effective antimicrobial agent when used in conjunction with light activation.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions followed by cyclization processes. Characterization techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to confirm the structure and assess the optical properties relevant for photodynamic applications.

Table 2: Characterization Data for this compound

TechniqueObservations
NMRδ 6.31 (aromatic protons), δ 8.14-8.33 (aromatic protons)
UV-VisAbsorption maxima at specific wavelengths indicating π-π* transitions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluorophthalonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound (C₈H₃FN₂, CAS 65610-13-1) typically involves fluorination of phthalonitrile precursors or direct substitution reactions. For example, it can be synthesized via nucleophilic aromatic substitution using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) . Yield optimization requires careful monitoring of stoichiometry, solvent selection, and reaction time. Purity (>95%) is confirmed through HPLC or GC analysis, with impurities often arising from incomplete substitution or byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Key characterization methods include:

  • ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic effects (δ ~ -110 to -120 ppm for aromatic fluorides) .
  • IR Spectroscopy : Identification of nitrile stretches (C≡N) at ~2230 cm⁻¹ and C-F vibrations near 1200–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (m/z ~146) and fragmentation patterns to validate structural integrity .
    Cross-referencing with databases like Beilstein or NIST ensures data reliability .

Q. How does the reactivity of this compound compare to its isomers (e.g., 4-Fluorophthalonitrile) in cyclotetramerization reactions for phthalocyanine synthesis?

  • Methodological Answer : The position of the fluorine substituent significantly impacts reactivity. This compound exhibits steric hindrance near the nitrile groups, slowing cyclotetramerization compared to the 4-fluoro isomer. Kinetic studies using in-situ FTIR or UV-Vis spectroscopy reveal differences in reaction rates, with 3-fluoro derivatives requiring higher temperatures (160–180°C) or catalysts (e.g., DBU) to achieve comparable yields .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound derivatives for optoelectronic materials?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing effects of the nitrile and fluorine groups. Computational studies (DFT) show that meta-fluorine substitution creates asymmetric electron density, favoring electrophilic attacks at specific positions. Experimental validation involves synthesizing intermediates and analyzing substituent effects via Hammett plots or X-ray crystallography .

Q. How does the thermal and hydrolytic stability of this compound impact its utility in high-temperature polymer applications?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C, attributed to C-F bond cleavage. Hydrolytic stability tests (e.g., refluxing in aqueous NaOH) show nitrile group hydrolysis to amides under basic conditions. Stabilization strategies include incorporating electron-donating substituents or using protective atmospheres during processing .

Q. What computational methods best predict the electronic properties of this compound for designing fluorinated covalent organic frameworks (COFs)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict charge distribution and π-stacking behavior, critical for COF design. Experimental validation involves comparing predicted vs. observed UV-Vis absorption spectra and conductivity measurements .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Systematic solubility studies using standardized protocols (e.g., shake-flask method with HPLC quantification) are recommended. For example, solubility in DMSO (high) vs. hexane (negligible) correlates with Hansen solubility parameters, emphasizing the need for solvent polarity matching .

Application-Driven Questions

Q. What role does this compound play in synthesizing fluorinated macrocycles for photovoltaic devices?

  • Methodological Answer : As a precursor for fluorinated phthalocyanines, it enhances electron-deficient character, improving charge transport in organic photovoltaics. Device performance is evaluated through hole/electron mobility measurements (e.g., space-charge-limited current technique) and external quantum efficiency (EQE) comparisons with non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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